L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine

HsClpP agonist Caseinolytic protease P EC50 comparison

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine (CAS 915775-25-6, also denoted as PHSCK or H-PHSCK-OH) is a synthetic linear pentapeptide with the amino acid sequence Pro-His-Ser-Cys-Lys. Its molecular formula is C₂₃H₃₈N₈O₇S, corresponding to a molecular weight of 570.7 g/mol.

Molecular Formula C23H38N8O7S
Molecular Weight 570.7 g/mol
CAS No. 915775-25-6
Cat. No. B15172207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine
CAS915775-25-6
Molecular FormulaC23H38N8O7S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C23H38N8O7S/c24-6-2-1-4-15(23(37)38)28-22(36)18(11-39)31-21(35)17(10-32)30-20(34)16(8-13-9-25-12-27-13)29-19(33)14-5-3-7-26-14/h9,12,14-18,26,32,39H,1-8,10-11,24H2,(H,25,27)(H,28,36)(H,29,33)(H,30,34)(H,31,35)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1
InChIKeyMLJCKQDUFYENRE-ATIWLJMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine (CAS 915775-25-6): Core Identity and Procurement Baseline


L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine (CAS 915775-25-6, also denoted as PHSCK or H-PHSCK-OH) is a synthetic linear pentapeptide with the amino acid sequence Pro-His-Ser-Cys-Lys [1]. Its molecular formula is C₂₃H₃₈N₈O₇S, corresponding to a molecular weight of 570.7 g/mol [1]. This compound has been cataloged in authoritative chemical databases including PubChem (CID 71422930) and BindingDB (BDBM50644297), with documented agonist activity at human caseinolytic protease P (HsClpP) [2]. The molecule contains a cysteine residue bearing a free thiol group, which confers reactivity potential for conjugation and disulfide bond formation, and a lysine residue providing a positively charged side chain at physiological pH [1].

Why Generic Substitution Fails for L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine in HsClpP Agonist Research


Within the HsClpP agonist landscape, substitution among structurally distinct chemical classes cannot be presumed functionally equivalent. The target compound is a linear pentapeptide with a measured EC₅₀ of 2.02 × 10³ nM at HsClpP [1], whereas optimized non-peptidic small-molecule agonists such as NCA029 exhibit EC₅₀ values of 0.2 μM (200 nM), representing an approximately 10-fold difference in potency . The molecular recognition mechanisms differ fundamentally: peptidic agonists engage ClpP via extended backbone interactions typical of substrate mimetics, while pyrazololactam-based agonists and other small molecules rely on distinct aromatic and hydrophobic binding determinants [2]. Consequently, procurement decisions based solely on in-class membership without quantitative cross-class validation risk introducing uncontrolled variables in potency, target engagement kinetics, and downstream biological response.

Quantitative Differentiation Evidence for L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine vs. HsClpP Agonist Comparators


HsClpP Agonist Potency: PHSCK Pentapeptide vs. Optimized Non-Peptidic Small Molecules

The pentapeptide L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine activates human caseinolytic protease P (HsClpP) with an EC₅₀ of 2.02 × 10³ nM (2.02 μM), as measured by increased peptidase activity using the fluorescent substrate AC-WLA-AMC [1]. This potency is approximately 10-fold weaker than the optimized non-peptidic agonist NCA029 (EC₅₀ = 0.2 μM), approximately equipotent to the small-molecule agonist ONC201 (EC₅₀ = 2.04 μM), and roughly 2-fold weaker than SL44 (EC₅₀ = 1.30 μM) [2]. The data establish a clear potency tier within the HsClpP agonist landscape, positioning the peptide as a distinct reference point between the most potent optimized leads and weaker early-stage scaffolds.

HsClpP agonist Caseinolytic protease P EC50 comparison

Peptide vs. Small-Molecule Chemical Class Differentiation in HsClpP Agonist Space

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is a linear pentapeptide (MW 570.7 g/mol) composed exclusively of natural L-amino acids linked by standard peptide bonds [1]. In contrast, leading HsClpP agonists including NCA029, SL44, and ZG36 are synthetic small molecules based on pyrazololactam, imipridone, or other non-peptidic scaffolds bearing no structural relationship to the pentapeptide [2]. BDBM50644300, a comparator with EC₅₀ = 1.09 × 10³ nM, is structurally a benzyl-substituted heterocycle unrelated to the peptide class [3]. The peptide backbone of PHSCK provides multiple hydrogen-bonding donor/acceptor sites along the main chain, whereas small-molecule agonists engage ClpP primarily through aromatic stacking and hydrophobic interactions with the YYW aromatic network .

Peptide agonist Small-molecule agonist Chemical scaffold differentiation

Cross-Species Selectivity Profile: SaClpP vs. HsClpP Agonist Differentiation

The documented agonist activity of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is explicitly associated with human ClpP (HsClpP) [1]. This distinguishes it from antistaphylococcal ClpP agonists such as ZG297, which selectively activates S. aureus ClpP (SaClpP) over HsClpP due to differentiated ligand binding attributed to crossed tyrosine/histidine amino acid pairs [2]. The target peptide's activity on SaClpP or other bacterial ClpP orthologs is not documented in available sources, indicating its primary utility lies within human mitochondrial ClpP research contexts. For researchers studying bacterial ClpP as an antibiotic target, ZG297 or acyldepsipeptide 4 are more appropriate comparators with validated SaClpP selectivity [2].

ClpP species selectivity HsClpP SaClpP Bacterial ClpP

Functional Cysteine Thiol: Conjugation and Labeling Potential vs. Cysteine-Free Comparators

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine contains a single cysteine residue at position 4 of the pentapeptide sequence [1]. The free thiol group on the cysteine side chain enables site-specific conjugation via maleimide chemistry, disulfide exchange, or iodoacetamide labeling . In contrast, leading small-molecule HsClpP agonists such as NCA029, ONC201, and SL44 lack free thiol groups and thus cannot undergo the same orthogonal conjugation reactions without synthetic modification . Additionally, sequence-related analogs lacking cysteine (e.g., substituting Cys with Ser or Ala) would eliminate this conjugation handle entirely. The presence of cysteine enables the target peptide to function as a traceless affinity probe or imaging reagent following biotinylation or fluorophore attachment.

Cysteine conjugation Thiol labeling Peptide modification Biotinylation

Peptide Solubility and Handling Requirements vs. Small-Molecule Agonists

As a linear pentapeptide containing charged residues (His, Lys) and a polar Ser residue, L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is expected to exhibit aqueous solubility consistent with its net charge profile [1]. Peptides containing Lys, His, and Cys typically require reconstitution from lyophilized powder in sterile water or buffered saline, with storage at -20°C in lyophilized form to prevent degradation [2]. In contrast, small-molecule HsClpP agonists such as NCA029 and SL44 are typically soluble in DMSO and are handled using standard small-molecule protocols . The peptide's susceptibility to hydrolysis under acidic or basic conditions and potential for oxidation of the cysteine thiol require specific handling considerations not applicable to the small-molecule comparator class.

Peptide solubility Lyophilized peptide Aqueous solubility DMSO solubility

Lack of Serine Protease Off-Target Activity Distinguishes from Broad-Spectrum Peptide Inhibitors

In serine protease inhibition assays against chymotrypsin (CHY), trypsin (TRY), elastase (E), and thrombin (Thr), L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine exhibited no inhibitory activity (inhibition below 10%) [1]. This absence of serine protease engagement distinguishes the compound from peptidic serine protease inhibitors that may confound interpretation in cellular assays involving proteolytic cascades. The selectivity profile supports its use as an HsClpP agonist without off-target serine protease modulation, a property not documented for small-molecule agonists in the comparator set. This negative data constitutes positive differentiation for researchers requiring clean target engagement.

Serine protease selectivity Off-target profiling Chymotrypsin Trypsin

Validated Application Scenarios for L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine Based on Quantitative Evidence


HsClpP Agonist Reference Standard for Potency Calibration

With a validated EC₅₀ of 2.02 × 10³ nM in HsClpP peptidase assays, L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine serves as an intermediate-potency reference point for calibrating novel HsClpP agonist screening campaigns. Researchers can benchmark new compounds against this defined pentapeptide agonist alongside high-potency controls (NCA029, EC₅₀ = 0.2 μM) and equipotent comparators (ONC201, EC₅₀ = 2.04 μM) to establish relative efficacy tiers [1].

Conjugation-Ready Probe for HsClpP Target Engagement Studies

The single cysteine residue at position 4 of the PHSCK sequence provides a free thiol group enabling site-specific conjugation to maleimide-activated fluorophores, biotin, or affinity matrices . This distinguishes the peptide from small-molecule agonists (NCA029, SL44, ONC201) that lack thiol functionality and would require de novo synthetic modification for labeling [1]. The conjugated peptide can serve as a pull-down reagent for identifying HsClpP interaction partners or as a fluorescent probe for cellular localization studies.

Negative Control for Serine Protease Off-Target Profiling

Demonstrated lack of inhibitory activity (<10%) against chymotrypsin, trypsin, elastase, and thrombin establishes L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine as a suitable negative control for serine protease counter-screens . Researchers investigating compounds with potential dual ClpP/serine protease activity can use this peptide to validate assay specificity and confirm that observed effects derive from ClpP engagement rather than off-target protease modulation.

Mitochondrial HsClpP Activation in Cancer Cell Models

HsClpP activation is a validated therapeutic strategy for colorectal adenocarcinoma and other malignancies, with agonists inducing mitochondrial dysfunction and ATF3-dependent integrated stress response . L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine, as a documented HsClpP agonist with defined EC₅₀ (2.02 μM), can be employed in cellular assays to probe concentration-dependent ClpP activation in cancer cell lines, including HCT116 xenograft models where HsClpP agonists have demonstrated tumor growth inhibition .

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